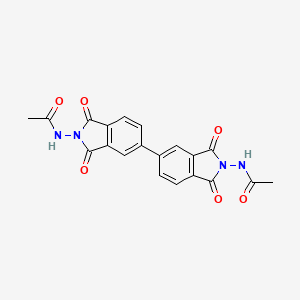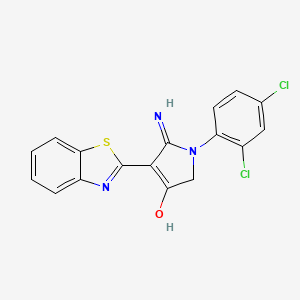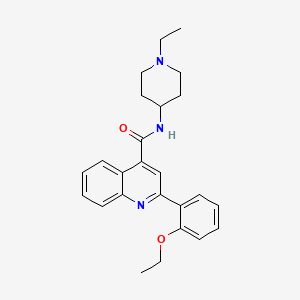![molecular formula C17H16F3NO2S B6136618 4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and belongs to the class of psychoactive substances known as phenylpiperazines. TFMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors.
作用機序
TFMPP is believed to exert its effects primarily through its interactions with serotonin receptors in the brain. Specifically, TFMPP has been shown to act as a partial agonist at both the 5-HT1A and 5-HT2A receptors. This results in a range of effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine. These effects are believed to contribute to the psychoactive effects of TFMPP.
実験室実験の利点と制限
One of the primary advantages of using TFMPP in scientific research is its well-characterized mechanism of action. This allows researchers to study the effects of TFMPP on specific neurotransmitters and receptors with a high degree of precision. However, one limitation of using TFMPP in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring of subjects is necessary to ensure the safety of research subjects.
将来の方向性
There are a number of potential future directions for research on TFMPP. One area of interest is the development of new drugs that target specific serotonin receptors, based on the mechanisms of action of TFMPP. Another potential direction for research is the study of the effects of TFMPP on other neurotransmitters and receptors, including those involved in addiction and mood disorders. Overall, TFMPP represents a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors, and has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
合成法
TFMPP can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzylamine with 4-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with morpholine to yield TFMPP. Other methods for synthesizing TFMPP have also been reported in the literature.
科学的研究の応用
TFMPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and receptors. One of the primary applications of TFMPP has been in the study of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. TFMPP has also been used to study the effects of various drugs on the central nervous system, including stimulants and hallucinogens.
特性
IUPAC Name |
thiophen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)13-4-1-3-12(9-13)10-14-11-21(6-7-23-14)16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGUBPJCZNOREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CS2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)

![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)